

Application Notes and Protocols for Selfotel in Focal Cerebral Ischemia Models

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Compound of Interest		
Compound Name:	Selfotel	
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Introduction

Selfotel (CGS-19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in the context of cerebral ischemia.[1] By blocking the NMDA receptor, **Selfotel** aims to mitigate the excitotoxic cascade, a major contributor to neuronal damage following ischemic events.[1] During ischemia, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This triggers detrimental intracellular processes, including the activation of proteases and lipases, ultimately leading to cell death.[1]

Preclinical studies in various animal models of focal cerebral ischemia demonstrated that **Selfotel** could significantly reduce neuronal damage.[2] However, it is crucial to note that despite these promising preclinical results, **Selfotel** failed to show efficacy in Phase III clinical trials for acute ischemic stroke and was associated with a trend towards increased mortality. These outcomes underscore the challenges in translating preclinical neuroprotective strategies to clinical success.

This document provides a detailed overview of the protocols for using **Selfotel** in preclinical focal cerebral ischemia models, summarizes key quantitative data from these studies, and visualizes the underlying mechanisms and experimental workflows.

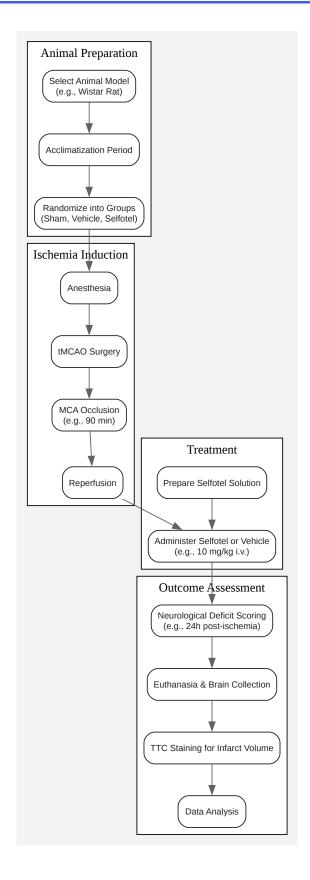




Mechanism of Action: Targeting NMDA Receptor-Mediated Excitotoxicity

Selfotel exerts its neuroprotective effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action prevents the massive influx of calcium ions that triggers a cascade of neurotoxic events, including the activation of degradative enzymes like proteases, phospholipases, and endonucleases, which damage essential cellular components.





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References

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